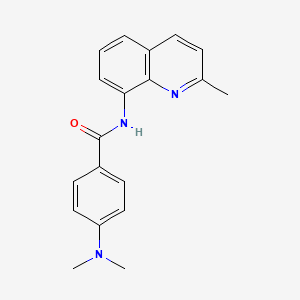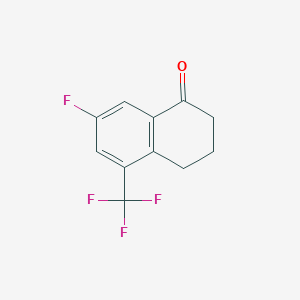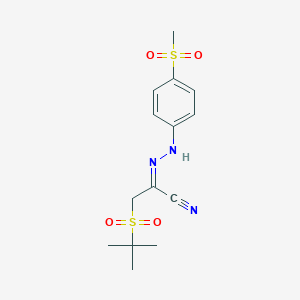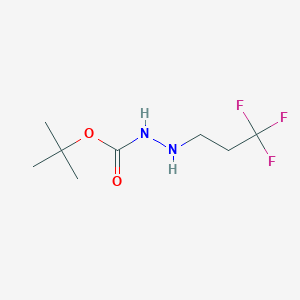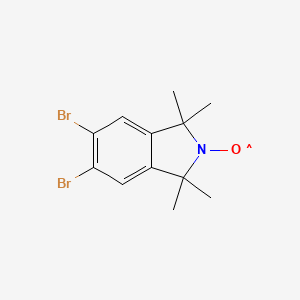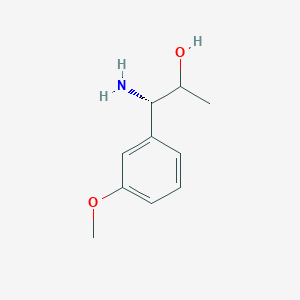
(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: is a chiral compound with a specific stereochemistry at the first carbon atom This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a hydroxyl group attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 3-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through amination reactions, often using reagents like ammonia or amines in the presence of catalysts.
Chiral Resolution: The final step involves resolving the racemic mixture to obtain the (1S)-enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, advanced purification techniques such as crystallization and distillation are employed to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as reducing the amino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.
1-Amino-1-(3-hydroxyphenyl)propan-2-OL: A similar compound with a hydroxyl group instead of a methoxy group.
1-Amino-1-(4-methoxyphenyl)propan-2-OL: A positional isomer with the methoxy group at the para position.
Uniqueness
- The specific stereochemistry of (1S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL imparts unique biological activity and selectivity.
- The presence of the methoxy group at the meta position influences its chemical reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(1S)-1-amino-1-(3-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3/t7?,10-/m1/s1 |
Clave InChI |
ATTZVVCPJSZCJA-OMNKOJBGSA-N |
SMILES isomérico |
CC([C@H](C1=CC(=CC=C1)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=CC=C1)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


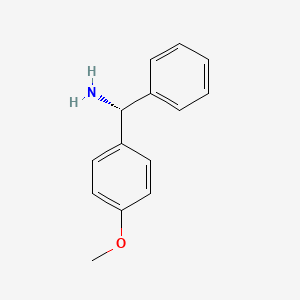
![6'-Fluoro-3'H-spiro[azetidine-3,2'-benzofuran]](/img/structure/B13054578.png)
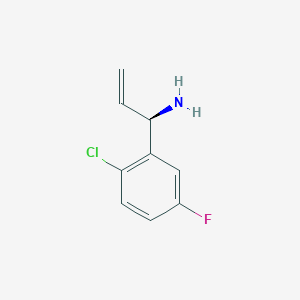
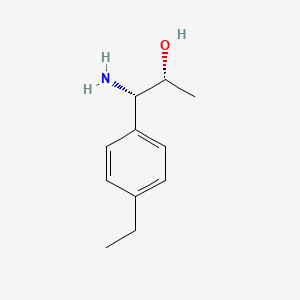
![Spiro[3.4]octan-5-amine hydrochloride](/img/structure/B13054597.png)

